methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a coumarin-derived ester featuring a 4-methyl-substituted 2H-chromen-2-one core. At the 7-position of the coumarin ring, an oxymethyl linker connects to a para-substituted benzoate group, where the ester moiety is a methyl group. This compound is structurally related to 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CAS 314741-98-5), with the carboxylic acid group esterified to a methyl ester . Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and fluorescent properties. The methyl ester variant is typically synthesized for enhanced stability and solubility in organic matrices.
Properties
IUPAC Name |
methyl 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-9-18(20)24-17-10-15(7-8-16(12)17)23-11-13-3-5-14(6-4-13)19(21)22-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPOYYSOOKSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with methyl 4-bromomethylbenzoate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature . The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Carboxylic acids and other substituted products.
Scientific Research Applications
Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of photoactive materials and other functional compounds.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may interact with other enzymes and receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Variations in Benzoate Substituents
The para-substituent on the benzoate ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) deshield aromatic protons in NMR, shifting signals downfield compared to electron-donating groups (e.g., CH₃, OCH₂CH₃) .
- Synthetic Yields : The 4-chloro derivative achieves 88% yield under mild conditions (20°C, 1 hour), suggesting substituents with moderate reactivity favor efficient acylation .
- Crystallography : Analogs like the 4-fluoro and 4-tert-butyl derivatives are often characterized using SHELX programs (e.g., SHELXL for refinement), revealing distinct hydrogen-bonding patterns influenced by substituents .
Functional Group Modifications
- Core Modifications : Derivatives with trifluoromethyl or chlorophenyl groups on the coumarin core (e.g., [3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate) exhibit increased lipophilicity, impacting bioavailability .
Biological Activity
Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a compound that belongs to the class of benzoates and coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a coumarin moiety linked to a benzoate group, which may influence its biological activity through various mechanisms.
1. Antioxidant Activity
Research indicates that coumarins exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. In vitro studies demonstrated that at concentrations of 0.5 mM, it significantly reduced oxidative damage in cellular models .
2. Anti-inflammatory Effects
Coumarins are also recognized for their anti-inflammatory properties. Studies suggest that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. A study reported that this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .
4. Anticancer Potential
Preliminary research has indicated that this compound may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines, including breast and colon cancer cells, through the activation of caspase pathways . Further studies are required to elucidate its mechanisms and efficacy in vivo.
The mechanisms by which this compound exerts its biological effects include:
- Scavenging Free Radicals : The presence of hydroxyl groups in the coumarin structure enhances its ability to donate electrons and neutralize free radicals.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, thus reducing inflammation.
- Modulation of Cell Signaling Pathways : The compound can alter signaling pathways associated with cell survival and apoptosis, particularly in cancer cells .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Antioxidant Activity : In a study involving human fibroblast cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in markers of oxidative damage compared to untreated controls.
- Case Study on Anti-inflammatory Effects : A model using lipopolysaccharide-stimulated macrophages showed that this compound reduced the production of inflammatory cytokines by over 50%, demonstrating its potential for therapeutic applications in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
